molecular formula C16H14N2O2S2 B2778278 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1904051-77-9

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2778278
CAS No.: 1904051-77-9
M. Wt: 330.42
InChI Key: GOQJFLMJTDITPV-UHFFFAOYSA-N
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Description

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole and thiophene moiety

Scientific Research Applications

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique electronic properties of the thiazole and thiophene rings make this compound a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure.

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and thiophene intermediates, followed by their coupling to the benzamide core.

    Thiazole Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Thiophene Synthesis: Thiophene derivatives can be prepared through the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reaction: The final step involves the coupling of the thiazole and thiophene intermediates to the benzamide core. This can be achieved through nucleophilic substitution reactions, often using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens, catalysts like iron(III) chloride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzamides, halogenated benzamides

Mechanism of Action

The mechanism of action of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of thiazole and thiophene rings with a benzamide core, providing a distinct electronic and steric profile that can be exploited in various applications.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-15(17-8-7-14-2-1-10-21-14)12-3-5-13(6-4-12)20-16-18-9-11-22-16/h1-6,9-11H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJFLMJTDITPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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